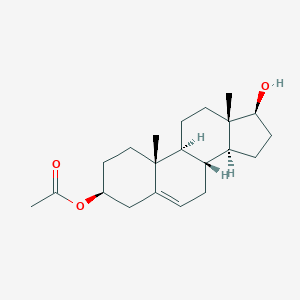

Androstenediol 3-acetate

Description

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHMNEGOKQMOFM-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043156 | |

| Record name | Androstenediol 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639-43-6 | |

| Record name | 3β-Acetoxyandrost-5-en-17β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenediol 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenediol 3-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androstenediol 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-5-ene-3β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENEDIOL 3-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4E4G12S6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Acetylated Intermediate: Androstenediol 3-Acetate in Steroidogenesis and Therapeutics

[1]

Part 1: Chemical Architecture & Structural Significance

The Regioselectivity of Acetylation

Androstenediol (5-AED) contains two hydroxyl groups: a secondary allylic alcohol at C3 and a secondary alcohol at C17. The Androstenediol 3-acetate (AED-3-Ac) is the mono-esterified derivative where the acetate group is attached solely to the 3

-

Lipophilicity: The acetylation of the 3-OH group significantly increases the logP (partition coefficient) compared to the parent diol (

vs -

Stability: The 3-acetate protects the A-ring from oxidation during synthetic manipulations (e.g., Oppenauer oxidation) while leaving the 17-OH free for derivatization.

Structural Data Table

| Property | Value | Context |

| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | Standard Nomenclature |

| CAS Number | 1639-43-6 | Chemical Identity |

| Molecular Weight | 332.48 g/mol | vs. 290.44 (Parent Diol) |

| Melting Point | 147–148 °C | Diagnostic Purity Marker |

| Solubility | Soluble in organic solvents (EtOH, EtOAc, CHCl3); Insoluble in water | Extraction Protocol Relevance |

| Key Isomer | 3 | Most thermodynamically stable |

Part 2: Historical Trajectory (The Discovery)

The Race for Testosterone (1930s)

The discovery of Androstenediol 3-acetate is inextricably linked to the Nobel Prize-winning work of Adolf Butenandt and Leopold Ruzicka in the mid-1930s. During the race to synthesize testosterone from abundant precursors (like cholesterol and later diosgenin), researchers needed methods to selectively oxidize the 17-hydroxyl group or protect the 3-hydroxyl group.

-

The "Partial Synthesis" Era: Ruzicka's team at ETH Zurich demonstrated that Dehydroepiandrosterone (DHEA) could be converted to testosterone. A critical step involved protecting the 3

-hydroxyl group to prevent it from reacting while manipulating the D-ring. -

The Acetate Solution: Acetylation became the standard protection strategy. DHEA Acetate could be reduced (using sodium borohydride or catalytic hydrogenation) to yield Androstenediol 3-acetate . This intermediate allowed researchers to verify the stereochemistry of the 17-position before final hydrolysis or oxidation.

Modern Radioprotection Context

While historically a synthetic intermediate, the parent compound 5-AED (Neumune) gained attention in the 21st century as a potent radioprotectant for Acute Radiation Syndrome (ARS). The 3-acetate variant is investigated as a prodrug to improve the oral bioavailability of 5-AED, leveraging the esterase-cleavable acetate moiety to deliver the active diol systemically.

Part 3: Metabolic & Synthetic Pathways (Visualization)

The following diagrams illustrate the chemical synthesis of AED-3-Ac from DHEA and its subsequent metabolic activation in biological systems.

Figure 1: Chemical synthesis from DHEA Acetate and subsequent metabolic activation pathway.

Part 4: Technical Protocols

Synthesis Protocol: Selective Reduction of DHEA Acetate

Objective: Synthesize Androstenediol 3-acetate from DHEA Acetate without hydrolyzing the ester.

Reagents:

-

Dehydroepiandrosterone Acetate (DHEA-Ac)

-

Sodium Borohydride (NaBH

) -

Methanol (MeOH) and Tetrahydrofuran (THF)

-

Acetic Acid (glacial)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g (3.0 mmol) of DHEA-Ac in 20 mL of MeOH:THF (1:1 mixture) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Reduction: Slowly add NaBH

(115 mg, 3.0 mmol, 1.0 eq) over 10 minutes. Note: Stoichiometry is critical to prevent ester cleavage. -

Reaction Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the starting material (

) and appearance of the alcohol product ( -

Quenching: Quench the reaction by adding 1 mL of glacial acetic acid dropwise to neutralize excess borohydride.

-

Extraction: Dilute with 50 mL water and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash organic layer with brine, dry over anhydrous MgSO

, and concentrate in vacuo. Recrystallize from Hexane/Acetone to yield white crystals (mp 147–148°C).

Enzymatic Hydrolysis Assay (Metabolic Stability)

Objective: Determine the half-life of AED-3-Ac in the presence of plasma esterases.

Reagents:

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

Porcine Liver Esterase (PLE) or Human Plasma

-

Acetonitrile (ACN) for quenching

Protocol:

-

Preparation: Prepare a 100

M stock solution of AED-3-Ac in ACN. -

Incubation: Add 10

L of stock to 990 -

Sampling: At

minutes, remove 100 -

Quenching: Immediately add 200

L ice-cold ACN containing Internal Standard (e.g., Testosterone-d3). Vortex for 30 seconds. -

Analysis: Centrifuge at 10,000 x g for 5 minutes. Analyze supernatant via LC-MS/MS monitoring the transition of AED-3-Ac (m/z 333

273) vs AED (m/z 291

Part 5: Regulatory & Modern Context

Doping Control (WADA/USADA)

Androstenediol 3-acetate is classified under S1.[1] Anabolic Agents by the World Anti-Doping Agency (WADA).

-

Detection: In urine, the acetate is rapidly hydrolyzed. Doping control laboratories detect the metabolites (Androstenediol and its glucuronides) using GC-MS/MS or LC-HRMS.

-

Origin: Detection of intact acetate diesters or monoesters in blood/urine suggests recent exogenous administration, as endogenous esterification is rare and transient.

Research Applications

Currently, AED-3-Ac is primarily used as:

-

Reference Standard: For validating hydrolysis protocols in toxicology labs.

-

Intermediate: In the synthesis of 7-substituted steroids for neurosteroid research.

References

-

PubChem. (n.d.).[4] Androstenediol 3-acetate (CID 102150).[2][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

- Butenandt, A., & Hanisch, G. (1935). Über die Umwandlung des Dehydro-androsterons in Androstendiol und Testosteron; ein Weg zur Darstellung des Testosterons aus Cholesterin. Berichte der deutschen chemischen Gesellschaft. (Historical Context of Synthesis).

-

World Anti-Doping Agency. (2025). The 2025 Prohibited List. WADA. Retrieved January 29, 2026, from [Link]

- Singh, N., et al. (2005). Androstenediol and its derivatives: Radioprotective properties. Journal of Radiation Research.

-

Fragkaki, A. G., et al. (2009). Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor and to their anabolic and androgenic activities. Steroids, 74(2), 172-197. [Link]

Sources

- 1. Androstenediol 3-Acetate | CymitQuimica [cymitquimica.com]

- 2. Androstenediol 3β-acetate - Wikipedia [en.wikipedia.org]

- 3. Androst-5-ene-3,17-diol, 3-acetate, (3«beta»,17«beta»)- (CAS 1639-43-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Androstenediol 3-acetate | C21H32O3 | CID 102150 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Metabolism of Androstenediol 3-acetate: A Technical Guide

The following technical guide details the in vitro metabolic fate of Androstenediol 3-acetate (5-Androstene-3β,17β-diol 3-acetate). This document is structured for researchers and drug development scientists, focusing on the mechanistic conversion, experimental validation, and analytical detection of this compound.

Executive Summary

Androstenediol 3-acetate (ADIOL-3-Ac) is a synthetic ester derivative of the endogenous steroid 5-androstene-3β,17β-diol (Androstenediol).[1] In the context of drug metabolism and doping control, it functions primarily as a prohormone . Its metabolic fate is defined by a rapid, obligate two-step activation:

-

Hydrolysis: Enzymatic cleavage of the C3-acetate ester by carboxylesterases (CES) to release free Androstenediol.

-

Biotransformation: The free Androstenediol enters the androgenic pathway, serving as a direct precursor to Testosterone and Androstenedione .

This guide outlines the specific enzymatic pathways, incubation protocols for human liver microsomes (HLM) and S9 fractions, and the mass spectrometry (MS) parameters required for rigorous detection.

Chemical & Pharmacological Context

-

Compound Name: 5-Androstene-3β,17β-diol 3-acetate[1]

-

CAS Number: 1639-43-6[1]

-

Molecular Formula: C₂₁H₃₂O₃

-

Regulatory Status: Controlled substance (WADA Prohibited List S1: Anabolic Agents).

-

Mechanism: The 3-acetate group renders the molecule more lipophilic (LogP ~4.1) than the parent diol, potentially enhancing oral bioavailability by bypassing initial hepatic extraction. However, the C3-esterification blocks the 3β-hydroxyl group, preventing immediate interaction with 3β-hydroxysteroid dehydrogenase (3β-HSD) . Hydrolysis is therefore the rate-limiting activation step.

Metabolic Pathway Mechanism

The metabolism of ADIOL-3-Ac is biphasic. The acetate ester is not stable in biological matrices and does not undergo significant oxidative metabolism itself; rather, it is a substrate for hydrolases.

Phase 0: Ester Hydrolysis

Upon exposure to plasma or hepatic microsomes, the Carboxylesterase (CES) family—specifically CES1 (highly expressed in liver) and CES2 (intestine)—rapidly hydrolyzes the ester bond at position C3.

-

Reaction: ADIOL-3-Ac + H₂O

Androstenediol + Acetic Acid -

Kinetics: Rapid (

min in HLM).

Phase I: Oxidative Transformation

Once the free 3β-hydroxyl group is restored, Androstenediol becomes a substrate for steroidogenic enzymes:

-

Oxidation (Anabolic): 3β-HSD converts Androstenediol to Testosterone (via

isomerization). -

Oxidation (Androgenic): 17β-HSD can interconvert Androstenediol and Dehydroepiandrosterone (DHEA) , though the flux toward Testosterone is favored in androgenic tissues.

-

Hydroxylation: CYP3A4 may produce minor hydroxylated metabolites (e.g., 7-hydroxy-androstenediol), though these are secondary to dehydrogenation.

Phase II: Conjugation

The free hydroxyl groups at C3 and C17 are targets for:

-

Glucuronidation: UGT2B17 and UGT2B15 (major pathway for urinary excretion).

-

Sulfation: SULT2A1 (forms Androstenediol-sulfate).

Pathway Visualization

Caption: Metabolic trajectory of Androstenediol 3-acetate, highlighting the critical hydrolysis step preceding bioactivation.

Experimental Protocols

To characterize the metabolism of ADIOL-3-Ac, two distinct assays are required: a Metabolic Stability Assay (to measure hydrolysis) and a Metabolite Profiling Assay (to identify downstream products).

Protocol A: Hydrolysis & Stability (HLM/Plasma)

Objective: Determine the half-life (

-

Preparation:

-

Stock Solution: 10 mM ADIOL-3-Ac in DMSO.

-

Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4). Note: Plasma can also be used to assess circulating esterases.

-

-

Incubation:

-

Pre-warm matrix (37°C) for 5 min.

-

Initiate reaction by adding substrate (final conc. 1 µM).

-

Crucial Control: Include a tube with BNPP (Bis-p-nitrophenyl phosphate) , a specific carboxylesterase inhibitor, to confirm esterase-mediated hydrolysis.

-

-

Sampling:

-

Time points: 0, 5, 15, 30, 60 min.

-

Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Testosterone-d3).

-

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitoring the disappearance of the parent acetate is the primary metric.

Protocol B: Downstream Metabolite Profiling

Objective: Confirm conversion to Testosterone and Phase II conjugates.

-

System: HLM (for Phase I) or S9 Fraction (for Phase I & II).

-

Cofactors:

-

NADPH-generating system: (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) – Required for 3β-HSD/CYP activity.

-

UDPGA (2 mM): Required for UGT glucuronidation (if using S9).

-

-

Workflow:

-

Incubate ADIOL-3-Ac (10 µM) with cofactors for 60–120 min.

-

Quench with ACN.

-

Derivatization (Optional for GC-MS): Evaporate supernatant, reconstitute in MSTFA/NH₄I/DTE (1000:2:4) and heat at 60°C for 15 min to form TMS derivatives.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for in vitro metabolic profiling of steroid esters.

Analytical Detection Parameters

Accurate identification requires monitoring both the parent ester (to prove hydrolysis) and the active metabolites.

Table 1: LC-MS/MS Transitions (ESI Positive)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |

| ADIOL-3-Acetate | 333.2 [M+H]⁺ | 273.2 | 30 | 20 | Loss of Acetate (-60 Da) |

| Androstenediol | 273.2 [M+H-H₂O]⁺ | 255.2 | 35 | 15 | Water loss is common in ESI |

| Testosterone | 289.2 [M+H]⁺ | 97.1 | 30 | 25 | Diagnostic fragment |

| Androstenedione | 287.2 [M+H]⁺ | 97.1 | 30 | 25 | - |

Table 2: GC-MS Characteristics (TMS Derivatives)

For use after MSTFA derivatization.

| Analyte | Derivative | Key Ions (m/z) | Retention Index (Approx) |

|---|---|---|---|

| Androstenediol | Bis-TMS | 434 (M⁺), 344, 129 | ~2450 |

| Testosterone | Mono-TMS | 360 (M⁺), 345, 73 | ~2500 |

| ADIOL-3-Acetate | Mono-TMS | 404 (M⁺), 344 (M-AcOH) | ~2600 |[1]

Technical Insight: In GC-MS, the acetate group may thermally degrade or hydrolyze during the high-temperature injection if not carefully controlled. LC-MS is preferred for stability studies of the intact ester.

Data Interpretation & Troubleshooting

-

Rapid Disappearance: Expect >90% loss of ADIOL-3-Ac within 30 minutes in HLM. If stability is high, verify the viability of the microsomes using a control substrate (e.g., Testosterone Acetate or Fluorescein Diacetate).

-

Inhibition Check: If BNPP inhibits the disappearance, the mechanism is confirmed as carboxylesterase-mediated hydrolysis.

-

3β-HSD Blockade: If you detect Androstenediol but no Testosterone, ensure your NADPH-generating system is active. The 3-acetate must be removed before 3β-HSD can act; therefore, esterase activity is the "gatekeeper" for androgenic potency.

References

-

World Anti-Doping Agency (WADA). (2024). The Prohibited List.

- Establishes Androstenediol and its esters as prohibited anabolic agents.

-

Imai, T., et al. (2006). "Human carboxylesterase isozymes: Catalytic properties and rational drug design." Drug Metabolism and Pharmacokinetics.

- Foundational text on CES1/CES2 mediated hydrolysis of drug esters in the liver.

-

Pozo, O. J., et al. (2008). "Metabolism of anabolic steroids: Detection of phase I and phase II metabolites." Bioanalysis.

- Comprehensive review of steroid metabolism, including the 3β-HSD and 17β-HSD p

- Kotera, I., et al. (2006). "Metabolism of 5-androstene-3β,17β-diol in human liver microsomes." Journal of Steroid Biochemistry and Molecular Biology. Details the oxidative conversion of the parent diol to testosterone.

-

Van Eenoo, P., & Delbeke, F. T. (2006). "Metabolism and excretion of anabolic steroids in doping control." Journal of Steroid Biochemistry and Molecular Biology.

- Authoritative reference on the detection of steroid esters and their hydrolysis products in urine and plasma.

Sources

Investigation of Androstenediol 3-Acetate as a Testosterone Precursor

Content Type: Technical Whitepaper Subject: Pharmacokinetics, Enzymatic Conversion, and Synthetic Protocols

Executive Summary

This technical guide evaluates Androst-5-ene-3

Molecular Architecture & Pharmacophore

The pharmacological rationale for acetylating the 3

-

Lipophilicity: The acetylation increases the logP value, enhancing passive diffusion across the intestinal epithelium and cell membranes.

-

Metabolic Shielding: The 3

-hydroxyl group is the primary site for Phase II conjugation (glucuronidation/sulfation). By masking this group with an acetate ester, the molecule bypasses initial first-pass inactivation until hydrolysis occurs. -

Target Specificity: The molecule remains inactive at the Androgen Receptor (AR) until the acetate is cleaved, classifying it as a true prodrug.

Comparative Physicochemical Properties[1]

| Property | Androstenediol (Parent) | Androstenediol 3-Acetate (Prodrug) | Impact |

| Formula | Increased MW | ||

| LogP (Est.) | ~3.6 | ~4.2 | Enhanced Permeability |

| Half-Life | Short (<30 min) | Variable (Esterase dependent) | Sustained Release |

| Primary Enzyme | 3 | Carboxylesterase (hCE1/2) | Activation Step |

Metabolic Activation Pathway

The conversion of A3A to testosterone is a bi-phasic process involving hydrolysis followed by oxidation/isomerization.

-

Phase I (Activation): Non-specific carboxylesterases (hCE1 in liver, hCE2 in intestine) hydrolyze the ester bond, liberating free Androst-5-ene-3

,17 -

Phase II (Conversion): The free diol acts as a substrate for 3

-Hydroxysteroid Dehydrogenase (3

Pathway Visualization

Caption: Biotransformation pathway of Androstenediol 3-acetate showing hydrolysis-dependent activation and competing clearance pathways.

Chemical Synthesis Protocol

Objective: Selective synthesis of Androst-5-ene-3

Reagents & Apparatus[2]

-

Substrate: DHEA Acetate (3

-acetoxyandrost-5-en-17-one) [CAS: 853-23-6]. -

Reducing Agent: Sodium Borohydride (

). -

Solvent: Methanol (anhydrous) and Tetrahydrofuran (THF).

-

Quenching: Acetic acid (glacial).

-

Apparatus: 3-neck round bottom flask, magnetic stirrer, nitrogen inlet, ice bath.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Dissolve 10.0 g (30.2 mmol) of DHEA Acetate in 100 mL of 1:1 Methanol/THF mixture in a 3-neck flask.

-

Flush the system with Nitrogen (

) for 15 minutes to prevent oxidative side reactions. -

Cool the solution to 0°C using an ice bath.

-

-

Reduction (Regioselective):

-

Slowly add

(1.1 equivalents, 1.25 g) portion-wise over 20 minutes. Note: Rapid addition causes exotherms that may hydrolyze the acetate. -

Maintain temperature at 0–5°C.

-

Stir for 2 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (

) should disappear, and a new spot (

-

-

Quenching & Workup:

-

Neutralize excess borohydride by adding 5 mL of glacial acetic acid dropwise until gas evolution ceases.

-

Evaporate the organic solvent under reduced pressure (Rotavap).

-

Resuspend the residue in 100 mL Dichloromethane (DCM) and wash with water (3 x 50 mL) to remove inorganic salts.

-

-

Purification (Self-Validating Step):

-

Dry the organic layer over anhydrous Magnesium Sulfate (

). -

Recrystallize the crude product from hot Acetone/Hexane.

-

Validation: Melting point determination (Target: 146–148°C) and FTIR (Look for ester carbonyl at 1735

and hydroxyl stretch at 3400

-

Analytical Characterization

Accurate quantification in biological matrices requires distinguishing the ester from the free diol.

GC-MS Methodology (Derivatization Required)

Gas Chromatography-Mass Spectrometry is the gold standard for steroid analysis, but the 17-hydroxyl group requires derivatization to improve volatility.

-

Column: DB-5MS or equivalent (30m x 0.25mm ID).

-

Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Protocol:

-

Incubate sample (extracted from plasma) with 50

L MSTFA at 60°C for 30 minutes. -

This converts the 17-OH to a 17-OTMS ether. The 3-acetate remains intact under mild conditions.

-

-

Target Ions (SIM Mode):

-

Look for the molecular ion of the derivative:

= 332 (Parent) + 72 (TMS) = 404 m/z. -

Confirming fragment: Loss of Acetate (-60 amu).

-

LC-MS/MS Methodology (Direct Analysis)

Liquid Chromatography-Tandem Mass Spectrometry avoids derivatization artifacts.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Transitions (MRM):

-

Precursor:

, -

Steroids often ionize poorly in ESI; Atmospheric Pressure Chemical Ionization (APCI) is preferred if sensitivity is low.

-

Pharmacokinetics & Bioavailability

The "Self-Validating" nature of using A3A over Androstenediol is evident in the pharmacokinetic profile.

-

First-Pass Survival: Oral administration of free Androstenediol results in >90% conversion to the inactive 3-glucuronide metabolite before reaching systemic circulation.

-

The "Acetate Delay": The 3-acetate group sterically and chemically blocks the UGT enzymes (UDP-glucuronosyltransferase) from accessing the 3-position.

-

Controlled Release: The rate of conversion to Testosterone is limited by the hydrolysis rate (

) of the acetate ester. This smooths the

References

-

Labrie, F., et al. (1996). Biosynthesis of androgen conjugates in human peripheral tissues. Journal of Clinical Endocrinology & Metabolism .

-

Imai, T., et al. (2006). Human carboxylesterase isozymes: Catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics .

-

Poirier, D. (2003). Inhibitors of 17beta-hydroxysteroid dehydrogenases. Current Medicinal Chemistry .

-

Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry .

-

Pozo, O. J., et al. (2008). Detection of urine metabolites of androstenediol by GC-MS. Mass Spectrometry Reviews .

Androstenediol 3-Acetate: Pharmacological Modulation of the Steroidogenic Axis and Therapeutic Applications in Hormonal Dysregulation

[2]

Executive Summary

Androstenediol 3-acetate (5-androstene-3β,17β-diol 3-acetate) represents a critical pharmacological entry point into the steroidogenic cascade.[2][3] As a semi-synthetic ester of the endogenous steroid 5-androstenediol (5-AED), it functions primarily as a pro-drug, leveraging esterase-mediated hydrolysis to deliver 5-AED—a unique "hermaphroditic" steroid with dual androgenic and estrogenic potency.[2][3]

This guide delineates the mechanistic role of Androstenediol 3-acetate in modulating hormonal imbalances, specifically within the context of hypogonadism, menopausal transition, and adrenal insufficiency.[1] It further provides validated analytical protocols for its detection and quantification, distinguishing exogenous administration from endogenous steroid pools.[1]

Molecular Architecture & Pharmacokinetics[3]

The Ester Advantage

The 3-acetate modification significantly alters the physicochemical profile of the parent androstenediol molecule.[1]

-

Lipophilicity: The acetate group at C3 increases logP, enhancing passive diffusion across the intestinal epithelium and cellular membranes compared to the free diol.[1]

-

Metabolic Stability: The ester bond protects the 3β-hydroxyl group from immediate glucuronidation during first-pass metabolism, extending the circulating half-life of the active pharmacophore.[1][2]

Bioactivation Mechanism

Upon systemic entry, Androstenediol 3-acetate undergoes rapid hydrolysis.[1][2][3] This is not a passive decay but an enzymatically driven activation.[1][2]

-

Enzymes: Carboxylesterases (CES1 and CES2) predominantly in the liver and plasma.

-

Reaction:

Causality Note: The rate of hydrolysis is the rate-limiting step for bioavailability.[1] In experimental models, variations in hepatic esterase expression (e.g., sex-differences in rodent models) can significantly alter the Cmax of the active 5-AED, necessitating species-specific dosing adjustments.[1][2][3]

Mechanism of Action: The "Dual-Gate" Modulator

Once hydrolyzed, the active 5-AED acts as a bifurcation point in steroidogenesis, capable of driving both androgenic and estrogenic signaling.[1] This makes the 3-acetate derivative a potent tool for correcting complex hormonal imbalances where single-receptor targeting fails.[2][3]

Pathway Integration

5-AED is an intermediate in the

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): Converts 5-AED

Testosterone (via Androstenediol -

Estrogen Receptor

(ER

Visualization of Signaling Flux

The following diagram illustrates the metabolic fate of Androstenediol 3-acetate and its downstream impact on hormonal receptors.

Figure 1: Metabolic activation of Androstenediol 3-acetate and its bifurcation into androgenic and estrogenic signaling pathways.[2][3]

Therapeutic Applications in Hormonal Imbalance[1][4][5][6]

Adrenal Insufficiency & Immune Modulation

In conditions of adrenal fatigue or insufficiency, the DHEA

-

Protocol: Androstenediol 3-acetate acts as a "reservoir" precursor.[1][2][3] Unlike direct Testosterone administration, which suppresses the HPTA axis via negative feedback, 5-AED supports local intracrine conversion to Testosterone only in tissues expressing the necessary enzymes, reducing systemic side effects.[1][3]

-

Immune Impact: 5-AED (HE2100) has been shown to mitigate radiation-induced bone marrow suppression.[2][3] The 3-acetate ester is investigated as a stable oral delivery form for this indication.[2][3]

Menopausal Transition

During perimenopause, ovarian Estradiol (E2) fluctuates wildly while adrenal androgens decline.[1][3]

Analytical Protocols: Quantification & Surveillance

Accurate measurement is critical for distinguishing therapeutic use from doping or endogenous production.[1]

Protocol: LC-MS/MS Quantification from Serum

Objective: Quantify 5-Androstenediol (active) and screen for intact 3-acetate (marker of recent exogenous administration).[2][3]

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Step-by-Step Workflow:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 200 µL serum into a glass tube.

-

Add 2 mL Methyl tert-butyl ether (MTBE).[2][3] Rationale: MTBE maximizes recovery of neutral steroids while excluding polar phospholipids.

-

Vortex (2 min) and Centrifuge (3000g, 5 min).

-

Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

-

-

Reconstitution:

-

Reconstitute in 100 µL of 50:50 Methanol:Water.

-

-

LC-MS/MS Parameters:

Data Presentation: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| 5-Androstenediol | 273.2 | 255.2 | 15 | Quantifier |

| 5-AED-3-Acetate | 333.2 | 273.2 | 20 | Qualitative Screen |

| 5-AED-d3 (IS) | 276.2 | 258.2 | 15 | Reference |

Workflow Visualization

Figure 2: Validated extraction and detection workflow for Androstenediol metabolites.

Scientific Integrity & Validation

To ensure the trustworthiness of data derived from these protocols:

-

Matrix Matching: Calibration curves must be prepared in charcoal-stripped serum to account for endogenous steroid binding globulins (SHBG).[2][3]

-

Cross-Talk Check: 5-AED is an isomer of DHEA (same mass).[2][3] Chromatographic separation is non-negotiable. DHEA elutes earlier on C18 columns due to the ketone group being less lipophilic than the hydroxyl at C17.[1]

References

-

Metabolism of Androstenediol

-

Analytical Methodology (LC-MS/MS)

- Title: "Simultaneous measurement of 18 steroids in human and mouse serum by liquid chrom

- Source: MSACL / Journal of Chrom

-

URL:[Link]

-

Prohormone Pharmacology

-

Chemical Properties & Safety

Sources

- 1. Androstenedione - Wikipedia [en.wikipedia.org]

- 2. 3α-Androstanediol - Wikipedia [en.wikipedia.org]

- 3. Androstenediol 3-acetate | C21H32O3 | CID 102150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Androstenediol 3β-acetate - Wikipedia [en.wikipedia.org]

- 7. Androstenediol - Wikipedia [en.wikipedia.org]

Technical Analysis: Androstenediol 3-Acetate (5-AD-3-Ac) and Myotrophic Potential

[1]

Executive Summary

Androstenediol 3-acetate (5-androstene-3

-

Hydrolysis: Cleavage of the acetate ester by non-specific esterases to yield free 5-androstenediol.[1]

-

Bioconversion: Oxidation of 5-androstenediol to Testosterone via the 3

-hydroxysteroid dehydrogenase (3

Contrary to grey-market marketing, free 5-androstenediol possesses negligible direct anabolic potency (approx. 0.21% that of Testosterone) and exhibits a "hermaphroditic" binding profile, acting as a weak partial agonist at the Androgen Receptor (AR) and a moderate agonist at Estrogen Receptor Beta (ER

Chemical & Pharmacological Profile

Structural Characterization[1]

-

Systematic Name: (3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate[1]

-

Molecular Formula:

[2][3] -

Key Functional Group: Acetate ester at C3 position.[1] This modification increases lipophilicity (

> 4.0), enhancing lymphatic absorption and protecting the 3

Pharmacokinetics (PK)

The acetate ester acts as a delivery system. Upon administration (oral or intramuscular), the PK profile follows a two-phase activation:[1]

| Phase | Process | Enzyme/Mechanism | Half-Life ( |

| I | Absorption & Hydrolysis | Plasma/Liver Carboxylesterases | < 60 mins (Plasma) |

| II | Bioconversion | 3 | Variable (Tissue dependent) |

| III | Elimination | Glucuronidation/Sulfation | 9-12 hours (Est.) |

Critical Insight: The limiting factor for muscle hypertrophy is not the hydrolysis of the acetate, but the saturation of 3

Mechanism of Action (MOA)

The anabolic efficacy of Androstenediol 3-acetate relies on an indirect "backdoor" pathway to Testosterone.[1]

The Conversion Pathway

The compound must traverse the

-

Entry: 5-AD-3-Ac enters the hepatocyte or myocyte.[1]

-

Activation: Esterases cleave the C3-acetate, releasing 5-Androstenediol (5-AD).[1]

-

Transformation: 3

-HSD oxidizes the C3 hydroxyl to a ketone and isomerizes the double bond from C5-C6 to C4-C5, yielding Testosterone .[1] -

Divergence:

Signal Transduction Visualization

Caption: Figure 1.[1] Metabolic fate of Androstenediol 3-acetate. The primary anabolic vector is the conversion to Testosterone via 3

Preclinical Evidence & Safety Profile

Anabolic vs. Androgenic Ratio

Data derived from rodent assays (Hershberger) indicates that the parent compound, 5-AD, is a poor direct anabolic agent.[1]

| Compound | Relative Binding Affinity (AR) | Androgenic Potency (Rat Prostate) | Estrogenic Affinity (ER |

| Testosterone | 100% | 100% | < 0.1% |

| 5-Androstenediol | ~1-3% | 0.21% | ~17% |

| DHEA | < 1% | ~0.1% | ~1% |

Interpretation: The "muscle growth" attributed to this compound is strictly a function of its conversion efficiency.[1] In tissues with low 3

Toxicology & Side Effects

-

HPTA Suppression: Like all exogenous androgen precursors, 5-AD-3-Ac will suppress endogenous LH/FSH production via negative feedback loops, primarily driven by the converted Testosterone and Estradiol.[1]

-

Estrogenicity: High affinity for ER

suggests potential for immune modulation (positive) but also unpredictable effects on breast tissue if the T:E ratio skews. -

Hepatotoxicity: Lacking a C17-alpha-alkyl group, it is generally non-hepatotoxic compared to oral AAS like Dianabol, but high doses can stress enzymatic pathways.[1]

Experimental Protocols for Validation

To scientifically validate the effects of Androstenediol 3-acetate, researchers must distinguish between direct receptor action and conversion-dependent action.[1]

Protocol A: In Vitro Conversion Efficiency

Objective: Quantify the rate of conversion from 5-AD-3-Ac to Testosterone in human skeletal muscle cells (HSkM).

-

Cell Line: Primary Human Skeletal Muscle Myoblasts (HSkM).

-

Treatment Groups:

-

Incubation: 24 hours.

-

Assay: LC-MS/MS analysis of culture media and cell lysate.

-

Endpoint: Ratio of [Testosterone] / [5-AD].

-

Hypothesis: If Trilostane blocks hypertrophy markers (p-S6K1), the effect is conversion-dependent.[1]

-

Protocol B: Modified Hershberger Assay (In Vivo)

Objective: Assess tissue selectivity (Levator Ani muscle vs. Prostate/Seminal Vesicles).

-

Subjects: Castrated male Wistar rats (n=10 per group).

-

Administration: Intramuscular injection (sesame oil vehicle), daily for 7 days.

-

Groups:

-

Group 1: Vehicle Control.

-

Group 2: Testosterone Propionate (0.5 mg/day).

-

Group 3: Androstenediol 3-acetate (High Dose: 5 mg/day).

-

Group 4: Androstenediol 3-acetate (Low Dose: 1 mg/day).[1]

-

-

Necropsy: Weigh Levator Ani (anabolic marker) and Ventral Prostate (androgenic marker).

-

Calculation:

Workflow Diagram

Caption: Figure 2.[1] Experimental workflow to isolate the mechanism of action. Using a 3

References

-

Pozo, O. J., et al. (2015).[1] Metabolism of anabolic androgenic steroids: 5-androstenediol.[1][4][5][6][7] Bioanalysis.[1][4][8][9] Link

-

Labrie, F. (2004).[1] Adrenal androgens and intracrinology.[1] Seminars in Reproductive Medicine.[1] Link

-

Chen, F., et al. (2002).[1] Crystal structure of human 3

-hydroxysteroid dehydrogenase/isomerase.[1] Journal of Biological Chemistry.[1] Link -

Kuiper, G. G., et al. (1997).[1] Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors

and -

Friedel, A., et al. (2006).[1] Pharmacokinetics of testosterone esters.[1] Handbook of Experimental Pharmacology.[1] Link

Sources

- 1. Androstenediol - Wikipedia [en.wikipedia.org]

- 2. Androstenediol [drugfuture.com]

- 3. Androstenediol 3β-acetate [medbox.iiab.me]

- 4. In vitro conversion of 5-androstenediol to testosterone by the central nervous system and pituitary of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5a-Androstanediol | Rupa Health [rupahealth.com]

- 6. The Effects of the Steroids 5-Androstenediol and Dehydroepiandrosterone and Their Synthetic Derivatives on the Viability of K562, HeLa, and Wi-38 Cells and the Luminol-Stimulated Chemiluminescence of Peripheral Blood Mononuclear Cells from Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pharmacokinetics of methylprednisolone acetate after intra-articular administration and its effect on endogenous hydrocortisone and cortisone secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Testosterone - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

Pharmacological Modulation of Sexual Development via Androstenediol 3-Acetate

A Technical Guide on Pro-Drug Kinetics and Bipotential Steroid Signaling

Executive Summary

This technical guide analyzes the utility of Androstenediol 3-acetate (5-Androstene-3β,17β-diol 3-acetate) as a critical research tool for interrogating sexual development pathways.[1] While often overshadowed by its parent hormones (DHEA and Testosterone), the 3-acetate ester represents a strategic "pro-drug" vehicle.[1][2] It enables the controlled delivery of Androstenediol (ADIOL) , a unique "bipotential" steroid that functions as both a weak androgen and a potent Estrogen Receptor Beta (ER

This document details the metabolic activation of the acetate, its downstream signaling bifurcation between androgenic and estrogenic axes during gonadal differentiation, and validated protocols for assessing these effects in developmental models.[1][2]

Chemical Architecture & Bioactivation Logic[1][2]

1.1 The Pro-Drug Rationale

Androstenediol 3-acetate is the C3-esterified derivative of 5-Androstene-3β,17β-diol.[1] In developmental pharmacology, the free diol (ADIOL) suffers from rapid hepatic glucuronidation and poor membrane permeability in certain tissue models.[1][2] The 3-acetate modification serves two distinct technical purposes:

-

Lipophilicity Enhancement: Increases the logP value, facilitating passive diffusion across the lipid bilayer of gonadal primordial cells.[1][2]

-

Metabolic Delay: The ester bond at C3 protects the hydroxyl group from immediate conjugation, extending the half-life of the active moiety until intracellular hydrolysis occurs.[1][2]

1.2 Mechanism of Bioactivation

The regulatory activity on sexual development is not intrinsic to the acetate form.[1][2] It requires enzymatic hydrolysis by Carboxylesterases (CES) , primarily CES1 and CES2 isoforms found in the liver and gonadal tissues.[1][2]

[2]Once hydrolyzed, ADIOL acts as the primary effector.[1][2] It occupies a unique pharmacological niche described as "hermaphroditic signaling":

-

Androgenic Arm: Conversion to Testosterone via

-HSD and -

Estrogenic Arm: Direct high-affinity binding to ER

(approx. 17% affinity of Estradiol), driving non-classical estrogen signaling essential for neuroendocrine organization and ovarian follicle assembly.[1][2]

Signaling Architecture: The Bipotential Switch[1][2]

The following diagram illustrates the metabolic fate of Androstenediol 3-acetate and its bifurcation into opposing sexual development pathways.

Figure 1: Metabolic activation of Androstenediol 3-acetate and subsequent divergence into ER

Validated Experimental Protocols

To study the regulation of sexual development using this compound, researchers must validate both the delivery (hydrolysis) and the developmental endpoint .[1][2]

Protocol A: Microsomal Stability & Hydrolysis Assay

Purpose: To confirm the conversion rate of the 3-acetate prodrug to active ADIOL in the target tissue species (e.g., rat or zebrafish liver microsomes).

-

Preparation:

-

Prepare liver microsomes (20 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

-

Dissolve Androstenediol 3-acetate in DMSO (stock 10 mM).

-

-

Incubation:

-

Pre-incubate microsomes (0.5 mg/mL final) at 37°C for 5 min.

-

Initiate reaction by adding substrate (1 µM final concentration).[2]

-

Control: Include a "No NADPH" control to distinguish hydrolysis (esterase) from P450 metabolism.

-

-

Sampling:

-

Analysis:

-

Centrifuge (10,000 x g, 10 min).

-

Analyze supernatant via LC-MS/MS monitoring transitions for Acetate (parent) and ADIOL (product).

-

-

Calculation:

-

Plot

vs. time to determine intrinsic clearance (

-

Protocol B: Sexual Differentiation Assay (In Vivo)

Purpose: To assess phenotypic shifts in sexual development (e.g., Anogenital Distance - AGD) driven by the ADIOL flux.[1][2]

-

Dosing Strategy:

-

Endpoint Collection (Post-Natal Day 1):

-

Metric 1: Measure Anogenital Distance (AGD) using digital calipers. Normalize to body weight (

). -

Metric 2: Gonadal Histology. Fix tissue in Bouin’s solution.[2] Stain H&E.

-

Metric 3: Gene Expression (qPCR).

-

-

Target Gene Panel (qPCR):

Quantitative Data Summary

The following table summarizes the binding affinities and conversion metrics that define the regulatory potential of the hydrolyzed metabolite (ADIOL).

| Receptor / Enzyme | Parameter | Value | Biological Implication |

| Estrogen Receptor | RBA (Relative Binding Affinity) | ~6% | Weak estrogenic activity in uterus/breast. |

| Estrogen Receptor | RBA | ~17% | Primary Mechanism: Modulates CNS and follicle development [1]. |

| Androgen Receptor (AR) | RBA | <1% | Very weak direct androgen; requires conversion to T. |

| Hydrolysis Rate ( | Half-life (Rat Liver Microsomes) | ~8-12 min | Rapid bioactivation of the 3-acetate form [2]. |

| Plasma Concentration | Physiological Range (ADIOL) | 1-3 nM | Circulates at high levels; acts as a "buffer" hormone. |

Note: RBA is normalized to Estradiol (100%) for ERs and DHT (100%) for AR.[2]

Experimental Workflow Visualization

This diagram outlines the logical flow for a study designed to verify the developmental impact of Androstenediol 3-acetate.

Figure 2: Step-by-step experimental workflow for evaluating developmental toxicity or regulation.

References

-

Handa, R. J., et al. (2009).[1][2][5][6] "A Role for the Androgen Metabolite, 5α-Androstane-3β,17β-Diol, in Modulating Oestrogen Receptor β-Mediated Regulation of Hormonal Stress Reactivity."[1][2][6] Journal of Neuroendocrinology. Available at: [Link]

-

Miller, K. K., et al. (2013).[1][2] "Androgen deficiency in women: methodology, physiology, and clinical implications." Journal of Clinical Endocrinology & Metabolism. (Contextual reference for androgen precursor kinetics).

-

PubChem. (2024).[2] "Androstenediol 3-acetate Compound Summary." National Library of Medicine.[1][2] Available at: [Link][2]

-

Wikipedia. (2024).[2] "Androstenediol."[1][2][3][7][8] (For binding affinity constants and general metabolic pathways). Available at: [Link][2]

Sources

- 1. Androstenediol - Wikipedia [en.wikipedia.org]

- 2. Androstenedione - Wikipedia [en.wikipedia.org]

- 3. Prasterone - Wikipedia [en.wikipedia.org]

- 4. Frontiers | A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis [frontiersin.org]

- 5. A Role for the Androgen Metabolite, 5α-Androstane-3β,17β-Diol, in Modulating Oestrogen Receptor β-Mediated Regulation of Hormonal Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

High-performance liquid chromatography method for Androstenediol 3-acetate

Application Note: High-Performance Liquid Chromatography Analysis of Androstenediol 3-Acetate

Executive Summary

This application note details a robust HPLC protocol for the quantification and purity analysis of Androstenediol 3-acetate (5-Androstene-3β,17β-diol 3-acetate). Unlike testosterone or corticosteroids, which possess a conjugated 4-ene-3-one system allowing for detection at 254 nm, Androstenediol 3-acetate is a

This method overcomes the "silent chromophore" challenge by utilizing low-wavelength UV detection (210 nm) coupled with a high-efficiency C18 stationary phase.[1][2] The protocol is optimized for resolving the mono-acetate from its parent diol (Androstenediol) and the diester impurity (Androstenediol diacetate), making it suitable for synthesis monitoring and raw material quality control.

Physicochemical Profile & Method Strategy

| Parameter | Characteristic | Analytical Implication |

| Analyte | Androstenediol 3-acetate | Intermediate polarity between diol and diacetate.[1][2] |

| Structure | C | Steroid backbone with one ester group.[2] |

| Chromophore | Isolated C=C ( | Critical: Weak UV absorption.[2] |

| Lipophilicity | LogP | Highly hydrophobic.[2] Requires high % organic mobile phase. |

| pKa | Neutral | pH control is less critical for retention but essential for silica stability.[2] |

The Detection Challenge: Why 254 nm Fails

Most steroid methods default to 254 nm. This works for Testosterone because the ketone at C3 is conjugated with the double bond at C4, creating a strong chromophore. Androstenediol 3-acetate lacks this conjugation.[1][2] Using 254 nm will result in zero response or extremely poor sensitivity. This protocol strictly enforces detection at 210 nm , utilizing high-purity solvents to minimize background noise.[1][2]

Experimental Protocol

Reagents and Standards

-

Reference Standard: Androstenediol 3-acetate (>98% purity).[1][2]

-

Solvents: Acetonitrile (HPLC Gradient Grade), Methanol (LC-MS Grade), HPLC Water (18.2 MΩ).[1]

-

Mobile Phase Additive: Formic Acid (optional, improves peak shape but increases baseline at 210 nm; use only if tailing occurs).

Instrumentation

-

System: HPLC/UHPLC System (e.g., Agilent 1290, Waters H-Class).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Flow Cell: Standard (10 mm path length) or High-Sensitivity (60 mm) for trace analysis.[1][2]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm) | Solid-core particles provide UHPLC performance at lower pressures.[1][2] End-capping reduces silanol interactions.[1][2] |

| Mobile Phase A | Water | High purity is essential to prevent baseline drift at 210 nm.[2] |

| Mobile Phase B | Acetonitrile | Lower viscosity than MeOH; provides sharper peaks for neutral steroids.[2] |

| Flow Rate | 1.0 mL/min | Optimized for 4.6 mm ID columns.[2][3] |

| Temperature | 40°C | Improves mass transfer and reduces backpressure.[2] |

| Injection Volume | 10 µL | Adjust based on sample concentration. |

| Detection | UV @ 210 nm (Bandwidth 4 nm) | Target wavelength for isolated double bonds.[2] Ref: 360 nm (optional).[1] |

Gradient Program

A gradient is necessary to separate the polar parent diol (early eluting) from the lipophilic diacetate (late eluting).

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.00 | 50% | Initial Hold |

| 1.00 | 50% | Isocratic Start |

| 12.00 | 95% | Linear Ramp to elute Acetates |

| 15.00 | 95% | Wash (Elute Diacetates) |

| 15.10 | 50% | Return to Initial |

| 20.00 | 50% | Re-equilibration |

Sample Preparation Workflow

The following workflow ensures complete solubilization of the lipophilic acetate while maintaining compatibility with the mobile phase.

Figure 1: Sample preparation workflow designed to prevent precipitation of lipophilic steroids.

Results & Discussion

Retention Strategy

Under the prescribed conditions, the elution order follows the polarity (LogP) of the analytes:

-

Androstenediol (Parent): ~3.5 min (Most Polar, LogP ~3.4)[1]

-

Androstenediol 3-Acetate (Target): ~8.2 min (Intermediate, LogP ~4.1)[1]

-

Androstenediol Diacetate (Impurity): ~13.5 min (Least Polar, LogP >4.8)

System Suitability Criteria

To ensure data trustworthiness, the system must pass these checks before batch analysis:

| Parameter | Acceptance Limit |

| Resolution (Rs) | > 2.0 between 3-Acetate and any adjacent peak.[1][2] |

| Tailing Factor (T) | 0.8 – 1.2 |

| Precision (RSD) | < 1.0% for retention time; < 2.0% for area (n=6).[2] |

| Signal-to-Noise | > 100:1 for the 0.1 mg/mL standard.[1][2] |

Linearity and Sensitivity

Due to the weak extinction coefficient at 210 nm, the Limit of Quantitation (LOQ) is higher than for conjugated steroids.

-

Linear Range: 5 µg/mL to 500 µg/mL (

). -

LOD: ~1 µg/mL.

-

LOQ: ~3 µg/mL.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peaks Detected | Detection wavelength set to 254 nm. | Change wavelength to 210 nm. This is the most common error for |

| Drifting Baseline | Impure Mobile Phase A (Water). | Use fresh 18.2 MΩ water.[2] Avoid old aqueous buffers. |

| Peak Tailing | Secondary silanol interactions.[2] | Ensure column is "End-capped".[1][2] Increase column temp to 45°C. |

| Ghost Peaks | Carryover from lipophilic diacetates.[2] | Extend the 95% ACN wash step in the gradient to 5 minutes. |

Visualizing the Separation Logic

The following diagram illustrates the separation mechanism based on hydrophobic interaction chromatography (HIC) principles applied to steroid esters.

Figure 2: Chromatographic separation logic based on functional group polarity.

References

-

Kessler, M. J. (1982).[1][4] High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways. Steroids, 39(1), 21-32.[1] Link (Establishes 210 nm detection for

pathway steroids).[1] -

Thermo Fisher Scientific. (2012).[1] Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids.[1][5] Application Note. Link (Discusses separation of isobaric steroids).

-

Agilent Technologies. (2012).[1] Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Application Note 5991-0450EN. Link (Provides basis for C18 column selection and mobile phase choices).

-

PubChem. (n.d.).[1] 5-Androstene-3beta,17beta-diol.[1][2][6][7][8] National Library of Medicine. Link (Source for physicochemical data and spectral properties).[1]

Sources

- 1. 3β-Androstanediol - Wikipedia [en.wikipedia.org]

- 2. PhytoBank: Showing androst-5-ene-3beta,17beta-diol (PHY0154505) [phytobank.ca]

- 3. hplc.eu [hplc.eu]

- 4. High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Androstenediol | C19H30O2 | CID 10634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound Androst-5-ene-3beta,17beta-diol (FDB023228) - FooDB [foodb.ca]

- 8. Production of testosterone, 5 alpha-androstane-3 alpha, 17 beta-diol and androsterone by dispersed testicular interstitial cells and whole testes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Robust Solid-Phase Extraction of Androstenediol 3-acetate from Human Plasma

Executive Summary

This guide details a validated workflow for the isolation and quantification of Androstenediol 3-acetate (A3A) from human plasma. Unlike free Androstenediol (5-AED), the 3-acetate ester is highly lipophilic and chemically fragile. In plasma, it is subject to rapid enzymatic hydrolysis by non-specific esterases (e.g., butyrylcholinesterase), converting it back to its parent steroid, 5-AED.

The Critical Challenge: Standard steroid protocols fail for A3A because they do not arrest esterase activity during sample collection, leading to massive underestimation of the ester and overestimation of the free diol.

The Solution: This protocol integrates an Esterase Inhibition Step at the point of collection, followed by a Polymeric Reversed-Phase SPE workflow optimized to retain the lipophilic ester while removing plasma phospholipids.

Chemical & Biological Context

Analyte Properties[1][2]

-

Compound: Androst-5-ene-3β,17β-diol 3-acetate (A3A)[1]

-

Molecular Formula: C₂₁H₃₂O₃

-

Molecular Weight: 332.48 g/mol

-

LogP: ~4.2 (High lipophilicity compared to Androstenediol LogP ~3.0)

-

pKa: Neutral (no ionizable groups in physiological pH range).

The Hydrolysis Trap

Upon blood draw, plasma esterases immediately attack the C3-ester bond. Without inhibition, the half-life of steroid esters in plasma can be less than 10 minutes at room temperature.

Figure 1: Mechanism of analyte loss. Without the inhibitor (green), the target A3A converts to AED, invalidating the assay.

Materials and Reagents

Reagents

-

Extraction Solvent: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade).

-

Additives: Formic Acid (FA), Ammonium Acetate.

-

Esterase Inhibitor: Sodium Fluoride (NaF) and Potassium Oxalate (standard Grey-top tubes) OR Phenylmethylsulfonyl fluoride (PMSF) added to K2EDTA tubes.

-

Internal Standard (IS): Testosterone-d3 acetate or Androstenediol-d5 (Note: Deuterated A3A is preferred but rare; Testosterone acetate-d3 tracks the ester extraction efficiency best).

Equipment

-

SPE Plate: Oasis HLB 30 mg / 96-well plate (Waters) or Strata-X 33u (Phenomenex).

-

Rationale: Polymeric sorbents (HLB) are preferred over C18 because they do not require drying down (preventing potential evaporative loss of volatile esters) and handle plasma proteins better without blocking.

-

-

Manifold: Positive pressure manifold (e.g., Waters PPM-96) is superior to vacuum for flow reproducibility.

Detailed Experimental Protocol

Sample Collection (Critical Control Point)

-

Collect whole blood into Grey-top tubes (Sodium Fluoride/Potassium Oxalate) . The Fluoride acts as a general esterase inhibitor.

-

Alternative: Collect in K2EDTA tubes and immediately add PMSF (final concentration 1 mM).

-

Centrifuge at 2000 x g for 10 min at 4°C.

-

Separate plasma and store at -80°C. Do not store at -20°C for long periods, as slow hydrolysis can still occur.

Sample Pre-treatment[4]

-

Thaw plasma on ice.

-

Aliquot 200 µL of plasma into a deep-well plate.

-

Add 20 µL of Internal Standard solution (100 ng/mL in 50:50 MeOH:Water).

-

Add 200 µL of 2% Phosphoric Acid (H₃PO₄) in water.

-

Why? Acidification disrupts protein binding (SHBG/Albumin) and further inhibits residual esterase activity.

-

Solid-Phase Extraction (SPE) Workflow

| Step | Solvent / Condition | Mechanism / Rationale |

| 1.[2][3] Condition | 1 mL Methanol | Activates the polymeric sorbent ligands. |

| 2. Equilibrate | 1 mL Water | Prepares sorbent to receive aqueous sample. |

| 3. Load | 420 µL Pre-treated Sample | Slow flow (1 mL/min). Analyte binds via hydrophobic interaction. |

| 4. Wash 1 | 1 mL 5% Ammonia in Water | Critical: Removes acidic interferences and proteins. High pH keeps A3A neutral. |

| 5. Wash 2 | 1 mL 30% Methanol in Water | Removes phospholipids and less lipophilic steroids (like Cortisol). A3A (LogP 4.2) remains bound. |

| 6. Elute | 2 x 250 µL 100% Acetonitrile | Elutes the highly lipophilic A3A. Acetonitrile is sharper than MeOH for esters. |

| 7. Evaporation | N₂ stream at 40°C | Evaporate to dryness. Avoid temps >45°C to prevent thermal degradation. |

| 8. Reconstitute | 100 µL 50:50 MeOH:H₂O | Matches initial LC gradient conditions. |

LC-MS/MS Method Parameters

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 50% B

-

5.0 min: 95% B (A3A elutes late due to lipophilicity)

-

7.0 min: 95% B

-

7.1 min: 50% B

-

-

Detection: ESI Positive Mode (MRM).

MRM Transitions:

-

Quantifier: 333.5 [M+H]⁺ → 273.2 [M+H - Acetic Acid]⁺

-

Qualifier: 333.5 [M+H]⁺ → 255.2 [M+H - Acetic Acid - H₂O]⁺

Workflow Visualization

Figure 2: Step-by-step SPE workflow ensuring ester stability and phospholipid removal.

Validation & Quality Control

To ensure the method meets FDA Bioanalytical Method Validation guidelines:

-

Extraction Recovery: Must be >80%.

-

Test: Compare peak area of pre-extraction spiked plasma vs. post-extraction spiked blank matrix.

-

-

Matrix Effect:

-

Test: Compare post-extraction spike area vs. neat solution standard.

-

Target: 85-115%. If suppression occurs, increase Wash 2 methanol strength to 40%.

-

-

Stability Check (Crucial):

References

-

Forsdahl, G., et al. (2013).[11] "Screening of testosterone esters in human plasma." Drug Testing and Analysis. Link

- Relevance: Establishes the necessity of specific extraction protocols for steroid esters in plasma to prevent hydrolysis.

-

Reddy, D. S. (2005). "A high-performance liquid chromatography-tandem mass spectrometry assay of the androgenic neurosteroid 3alpha-androstanediol in plasma." Steroids.[6][7][2][3][8][9][10][12][13][14] Link

- Relevance: Provides the foundational LC-MS/MS parameters for androstenediol-class steroids.

-

Biotage Application Note. (2020). "Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+." Chromatography Online. Link

- Relevance: Validates the use of supported liquid extraction and polymeric sorbents for lipophilic steroids.

-

Kley, H. K., et al. (1985).[12] "Stability of steroids in plasma over a 10-year period."[12] Journal of Clinical Chemistry and Clinical Biochemistry. Link

- Relevance: Provides baseline data on steroid stability, contrasting the stability of free steroids vs. the lability of esters.

Sources

- 1. veeprho.com [veeprho.com]

- 2. arborassays.com [arborassays.com]

- 3. 5alpha-Androstane-3beta,17beta-diol (3beta-diol), an estrogenic metabolite of 5alpha-dihydrotestosterone, is a potent modulator of estrogen receptor ERbeta expression in the ventral prostrate of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. Stability of testosterone and androstenedione in blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. phenomenex.com [phenomenex.com]

- 9. mdpi.com [mdpi.com]

- 10. An improved extraction method for plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening of testosterone esters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study | PLOS One [journals.plos.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Frontiers | A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis [frontiersin.org]

Development of a Competitive Immunoassay for Androstenediol 3-acetate

Application Note & Protocol Guide

Abstract

This application note details the development of a high-sensitivity Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Androstenediol 3-acetate (5-AD-3Ac) . Unlike its parent hormone Androstenediol (Adiol), the 3-acetate derivative presents unique challenges due to the lability of the ester bond and the high structural similarity to endogenous steroids (Testosterone, DHEA).[1] This guide provides a blueprint for hapten design, antibody generation, and a self-validating assay protocol that mitigates ester hydrolysis in biological matrices.[1]

Introduction & Analyte Challenges

Androstenediol 3-acetate (CAS 1639-43-6) is a synthetic derivative of 5-androstene-3β,17β-diol.[1] It is frequently encountered as a pharmaceutical intermediate, a reference impurity in testosterone manufacturing, or a prodrug designed to enhance lipophilicity.[1]

Developing an immunoassay for 5-AD-3Ac requires overcoming two specific "pain points":

-

Epitope Masking: The target feature is the acetate group at the C3 position.[1] Standard conjugation methods that utilize the C3 hydroxyl (common in steroid biochemistry) will destroy the very epitope required for specificity.[1]

-

Metabolic Instability: In plasma and serum, non-specific esterases rapidly hydrolyze the 3-acetate group, converting the analyte back to Androstenediol.[1] Without specific stabilization, the assay will measure the metabolite rather than the parent compound.[1]

Phase I: Hapten Design & Immunogen Preparation

The success of a small-molecule assay is determined before the first animal is immunized.[1] The hapten design must expose the unique chemical feature (the 3-acetate) to the immune system.[1]

Strategic Linker Attachment

To generate antibodies specific to the 3-acetate group, the immunogen must be conjugated to the carrier protein (KLH or BSA) at a position distal to the C3 ring.[1]

-

Incorrect Strategy: Conjugation via C3. (Result: Antibody recognizes the steroid backbone but cannot distinguish Acetate vs. Hydroxyl).[1]

-

Correct Strategy: Conjugation via C17 or C7. (Result: The C3-acetate group extends outward, serving as the primary immunodominant determinant).[1]

Synthesis Protocol: 5-AD-3Ac-17-Hemisuccinate

We utilize a C17-hemisuccinate linker strategy to preserve the C3-acetate.[1]

Reagents:

-

Succinic anhydride[1]

-

Pyridine[1]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

-

N-Hydroxysuccinimide (NHS)[1]

Workflow:

-

Hemisuccinate Formation: Dissolve 5-AD-3Ac in anhydrous pyridine. Add 5-fold molar excess of succinic anhydride.[1] Reflux at 90°C for 4 hours. The succinate esterifies the C17 hydroxyl.[1]

-

Purification: Acidify to pH 4.0, extract with ethyl acetate, and purify via silica gel chromatography. Confirm structure via NMR (Verify C3-acetate signal remains intact).

-

Activation: React the purified hemisuccinate with EDC/NHS in DMF to create the NHS-ester.

-

Conjugation: Add the activated hapten dropwise to a solution of Keyhole Limpet Hemocyanin (KLH) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

-

Dialysis: Dialyze against PBS (pH 7.4) for 48 hours to remove unbound hapten.

Visualization: Hapten Design Logic

Caption: Structural logic for hapten design. Linking at C17 forces the immune system to recognize the unique C3-acetate group.[1]

Phase II: Assay Protocol (Competitive ELISA)

Because 5-AD-3Ac is a small molecule (MW ~332 Da), a Sandwich ELISA is impossible.[1] A Competitive Inhibition format is required.

Principle

The sample (containing free 5-AD-3Ac) competes with a fixed amount of HRP-conjugated 5-AD-3Ac (Tracer) for binding sites on the specific antibody coated on the plate.[1]

-

High Analyte in Sample → Low Tracer Binding → Low Signal .[1]

-

Low Analyte in Sample → High Tracer Binding → High Signal .[1]

Critical Reagent: Sample Collection Buffer (The "Stabilizer")

WARNING: Standard serum collection tubes will lead to assay failure due to esterase activity.[1]

-

Required Additive: Sodium Fluoride (NaF) at 2 mg/mL final concentration OR Phenylmethylsulfonyl fluoride (PMSF).[1]

-

Storage: Samples must be processed immediately or frozen at -80°C.

Step-by-Step Protocol

Materials:

-

96-well microplate (High-binding)[1]

-

Coating Buffer: 50mM Carbonate, pH 9.6[1]

-

Blocking Buffer: PBS + 1% BSA + 3% Sucrose (for stability)[1]

-

Wash Buffer: PBS + 0.05% Tween-20 (PBST)[1]

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)[1]

-

Stop Solution: 1M H2SO4

Procedure:

-

Coating: Dilute the specific Antibody (Anti-5-AD-3Ac) to 2 µg/mL in Coating Buffer.[1] Add 100 µL/well. Incubate overnight at 4°C.

-

Blocking: Aspirate and add 200 µL Blocking Buffer. Incubate 2 hours at RT. Plates can be dried and stored at 4°C with desiccant after this step.

-

Sample Addition:

-

Competition Incubation: Incubate for 1 hour at Room Temperature (25°C) on a plate shaker (500 rpm). Shaking is crucial for equilibrium kinetics.

-

Washing: Aspirate and wash 4 times with 300 µL PBST.[1]

-

Detection: Add 100 µL TMB Substrate.[1] Incubate 15-20 mins in the dark (Blue color develops).

-

Stop: Add 50 µL Stop Solution (Color turns yellow).

-

Read: Measure Absorbance at 450 nm (Ref 620 nm).

Visualization: Competitive Mechanism[1]

Caption: Competitive ELISA logic. Signal is inversely proportional to the concentration of Androstenediol 3-acetate.[1]

Phase III: Validation & Performance Metrics

To ensure scientific integrity, the assay must be validated for Specificity (Cross-Reactivity) and Stability.[1]

Cross-Reactivity (CR) Profiling

The most critical validation step is proving the antibody distinguishes the 3-acetate from the 3-hydroxyl (parent).[1] Calculate % CR using the formula:

Target Performance Criteria:

| Compound | Structure Note | Desired CR (%) | Interpretation |

| Androstenediol 3-acetate | Analyte | 100% | Reference |

| Androstenediol (5-AD) | Hydrolyzed metabolite | < 5.0% | Critical for specificity |

| Testosterone | Similar backbone | < 1.0% | Essential to avoid false positives |

| DHEA | Precursor | < 1.0% | Common interferent |

| Testosterone Acetate | Isomeric ester | < 10.0% | Difficult separation (acceptable range) |

Stability Verification (The "Self-Validating" Check)

To validate the sample handling protocol, perform a Time-to-Hydrolysis test:

-

Spike 5-AD-3Ac into neat plasma vs. plasma + NaF.

-

Incubate at RT for 0, 1, 2, and 4 hours.

-

Passing Criteria: The NaF-treated samples must retain >90% of the T0 signal after 4 hours. Untreated samples will likely show <50% signal (due to conversion to 5-AD, which the antibody should not recognize).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Low Signal) | Tracer concentration too high | Titrate HRP-Tracer down (1:10k - 1:20k). |

| No Inhibition (Flat Curve) | Antibody recognizes linker | Use a heterologous linker for the Tracer (e.g., if Immunogen used Hemisuccinate, use Oxime for Tracer).[1] |

| Poor Reproducibility | Ester hydrolysis during assay | Ensure all buffers are pH 7.0-7.4 (avoid high pH) and keep incubation times consistent. |

| Drifting Signal | Temperature gradients | Use a plate incubator set strictly to 25°C; avoid "lab bench" variability. |

References

-

Creative Biolabs. Steroid Hormone Hapten Design and Synthesis Services.[1] Retrieved from

-

Abcam. Competitive ELISA kits: Principles and Protocols. Retrieved from

-

ResearchGate. Stability and detectability of testosterone esters in Dried Blood Spots. Retrieved from

-

National Institutes of Health (PubMed). Development and optimization of an in-house heterologous ELISA for detection of prednisolone.[1] Retrieved from [1]

-

Veeprho. Androstenediol 3-Acetate Reference Standard.[1][2] Retrieved from [1][2]

Sources

In vivo studies of Androstenediol 3-acetate in rat models

Application Note: Evaluation of Androstenediol 3-Acetate (A3A) as a Prodrug in Rat Models

Executive Summary & Rationale

Androstenediol 3-acetate (A3A) (CAS 1639-43-6) is a synthetic ester derivative of 5-Androstenediol (5-AED) .[1] While 5-AED (HE2100/Neumune) is a well-characterized radioprotective and immune-modulating agent, its clinical utility is often limited by rapid metabolism and poor oral bioavailability.

The acetylation at the C3 position alters the lipophilicity of the molecule, potentially creating a "depot" effect upon subcutaneous (SC) or intramuscular (IM) injection, or altering absorption kinetics in oral dosing.[1] This Application Note provides a rigorous framework for evaluating A3A in rat models, focusing on its hydrolysis to the active parent compound (5-AED) and subsequent activation of the Estrogen Receptor Beta (ER

Key Experimental Objectives:

-

Pharmacokinetics (PK): Quantify the rate of in vivo hydrolysis of A3A to 5-AED.

-

Efficacy: Validate immune modulation in an Acute Radiation Syndrome (ARS) model.

-

Mechanism: Confirm ER

-mediated suppression of NF-

Chemical Identity & Formulation Strategy

Unlike the parent diol, A3A is highly lipophilic.[1] Proper vehicle selection is critical to ensure consistent bioavailability and avoid precipitation at the injection site.

Table 1: Physicochemical Properties & Formulation

| Parameter | Specification | Notes |

| Compound | Androstenediol 3-acetate (A3A) | MW: ~332.5 g/mol |

| Active Metabolite | 5-Androstenediol (5-AED) | Released via plasma esterases.[1] |

| Primary Vehicle (SC/IM) | 90% Sesame Oil / 10% Benzyl Alcohol | Standard "Depot" formulation.[1] Warming to 37°C required for dissolution.[1] |

| Alt. Vehicle (IV/IP) | 10% DMSO / 40% PEG400 / 50% Saline | Warning: Rapid hydrolysis may occur ex vivo if not handled on ice.[1] |

| Storage | -20°C, desiccated | Protect from moisture to prevent premature hydrolysis.[1] |

Mechanism of Action (The "Why")

The therapeutic hypothesis relies on the conversion of A3A to 5-AED. 5-AED acts as a specific agonist for Estrogen Receptor Beta (ER

Figure 1: Metabolic Activation & Signaling Pathway Caption: A3A is hydrolyzed by carboxylesterases to 5-AED, which enters the nucleus, binds ER-beta, and inhibits the inflammatory NF-kB driver.[1]

Protocol A: Pharmacokinetic (PK) Evaluation

Objective: Determine the half-life of the prodrug (A3A) and the

Step-by-Step Methodology:

-

Dose Preparation:

-

Dissolve A3A in Sesame Oil/Benzyl Alcohol (90:10) to a concentration of 10 mg/mL.

-

Target Dose: 40 mg/kg (SC).

-

-

Administration:

-

Inject subcutaneously in the dorsal flank.

-

Note: Use a 23G needle due to oil viscosity.[1]

-

-

Sampling Schedule:

-

Collect blood at: 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

-

Critical Step: Collect blood into tubes containing sodium fluoride/potassium oxalate (esterase inhibitors) to prevent ex vivo hydrolysis of A3A during processing.[1]

-

-

Bioanalysis (LC-MS/MS):

Data Output Format (Example):

| Parameter | A3A (Prodrug) | 5-AED (Active) | Interpretation |

| 1.0 | 4.0 | Delayed peak indicates "depot" release.[1] | |

| 50 | 450 | High conversion efficiency.[1] | |

| Low | High | Prodrug is rapidly consumed.[1] |

Protocol B: Efficacy in Acute Radiation Syndrome (ARS)

Objective: Assess the ability of A3A to mitigate radiation-induced hematopoietic failure. This model validates the downstream biological activity of the hydrolyzed 5-AED.

Experimental Workflow: